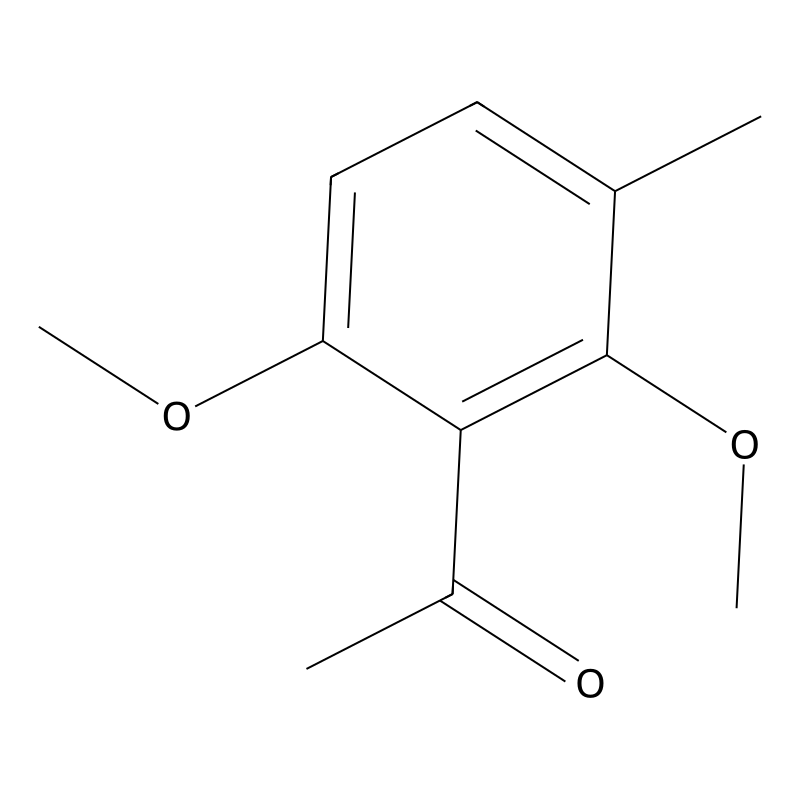1-(2,6-Dimethoxy-3-methylphenyl)ethanone

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Solubility
1-(2,6-Dimethoxy-3-methylphenyl)ethanone, also known as 2-hydroxy-1-(2-hydroxy-4,6-dimethoxy-3-methylphenyl)ethanone, is an organic compound characterized by a ketone functional group attached to a substituted aromatic ring. Its molecular formula is C11H14O5, and it has a molecular weight of 226.23 g/mol. The compound features two methoxy groups and one hydroxyl group on the aromatic ring, contributing to its chemical reactivity and biological properties.
- Oxidation: The presence of hydroxyl groups allows for oxidation reactions that can yield quinones or other oxidized derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.
- Reduction: Reduction can convert the ketone into corresponding alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.
- Substitution: Electrophilic aromatic substitution can occur due to the electron-donating effects of the methoxy groups, allowing for further functionalization of the aromatic ring.
The biological activity of 1-(2,6-dimethoxy-3-methylphenyl)ethanone has been studied in various contexts. It exhibits potential antioxidant properties due to its phenolic structure, which can scavenge free radicals. Additionally, compounds with similar structures have shown antimicrobial and anti-inflammatory activities, suggesting that this compound may possess similar biological functions .
Synthesis of 1-(2,6-dimethoxy-3-methylphenyl)ethanone can be achieved through several methods:
- Extraction from Natural Sources: This compound can be extracted from plants containing related phenolic compounds, followed by purification processes to isolate it in pure form.
- Organic Synthesis: A common synthetic route involves the reaction of appropriate starting materials through methods such as the Hoesch reaction or other condensation reactions that yield the desired ketone structure .
1-(2,6-Dimethoxy-3-methylphenyl)ethanone finds applications in various fields:
- Pharmaceuticals: Due to its potential biological activities, it may serve as a lead compound in drug development.
- Agriculture: Its antimicrobial properties may be explored for use in agricultural fungicides or pesticides.
- Flavor and Fragrance Industry: Compounds with similar structures are often utilized for their aromatic qualities in perfumery and flavoring agents.
Several compounds share structural similarities with 1-(2,6-dimethoxy-3-methylphenyl)ethanone. Here are some notable comparisons:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 2,2′-Dihydroxy-4,6-dimethoxy-3-methylacetophenone | Contains additional hydroxyl group | Enhanced solubility and reactivity |
| 4,6-Dimethoxy-2-hydroxyacetophenone | Lacks one hydroxyl group | Different reactivity patterns |
| 3-Methyl-4,6-dimethoxyacetophenone | Lacks one hydroxyl group | Variation in biological activity |
| 1-(2,4-Dimethoxy-3-methylphenyl)ethanone | Different methoxy positions | Distinct electronic properties |
The uniqueness of 1-(2,6-dimethoxy-3-methylphenyl)ethanone lies in its specific arrangement of functional groups that impart distinct chemical reactivity and potential biological activity compared to these similar compounds. Its combination of methoxy and hydroxyl groups enhances its antioxidant capacity while providing avenues for further functionalization in synthetic chemistry.








